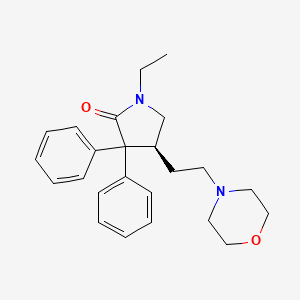

(S)-doxapram

Description

Properties

CAS No. |

179915-80-1 |

|---|---|

Molecular Formula |

C24H30N2O2 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(4S)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one |

InChI |

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/t22-/m1/s1 |

InChI Key |

XFDJYSQDBULQSI-JOCHJYFZSA-N |

SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

Isomeric SMILES |

CCN1C[C@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

Origin of Product |

United States |

Biological Activity

(S)-Doxapram is a compound primarily recognized for its role as a respiratory stimulant and its interaction with various ion channels. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on specific ion channels, and relevant case studies.

This compound functions primarily as a stimulant for respiratory activity by inhibiting potassium channels, particularly the TASK-3 (TWIK-related acid-sensitive K+ channel) family. Research indicates that doxapram binds to the intracellular pore region of these channels, leading to their inhibition and subsequent stimulation of respiratory drive .

Potassium Channel Interaction

Doxapram's action on potassium channels is significant in various physiological contexts:

- TASK-1 and TASK-3 Channels : Studies have shown that doxapram inhibits TASK-3, which is crucial for maintaining resting membrane potential in neurons and muscle cells. This inhibition leads to depolarization and increased excitability of these cells .

- K2P Channels : Doxapram has been identified as a blocker of K2P channels, which are implicated in various cardiac functions. For instance, in studies using Drosophila models, doxapram's effect on heart rate was observed, where it decreased heart rates under certain concentrations .

Effects on Heart Rate

A notable study examined the impact of this compound on heart rates in Drosophila larvae. The findings indicated:

- Heart Rate Modulation : At a concentration of 0.5 mM, doxapram significantly depressed heart rates within five minutes. Higher concentrations (5 mM) resulted in immediate decreases in heart rate .

- pH Sensitivity : The study also highlighted the interaction between pH levels and heart rate modulation by doxapram. A decrease in pH from 7.1 to 6.5 increased heart rates, while an increase to 7.5 decreased them .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored extensively:

- Absorption and Distribution : Following administration, doxapram is rapidly absorbed and distributed throughout the body. Its effects can be observed within minutes due to its quick onset of action .

- Metabolism : Doxapram undergoes hepatic metabolism with a significant portion being excreted unchanged in urine. This profile is critical for understanding dosing regimens in clinical settings .

Clinical Applications

Doxapram has been utilized in various clinical scenarios:

- Apnea of Prematurity : It has been used effectively as a treatment for apnea in premature infants who are unresponsive to methylxanthines .

- Acute Drug Poisoning : Doxapram has demonstrated efficacy as a respiratory stimulant in cases of acute drug poisoning, supporting respiratory function during critical periods post-overdose .

Comparative Studies

A comparative analysis of doxapram's effectiveness against other respiratory stimulants reveals its unique position:

| Compound | Mechanism | Clinical Use |

|---|---|---|

| This compound | K+ channel inhibition | Apnea of prematurity |

| Methylxanthines | Phosphodiesterase inhibition | General respiratory stimulation |

| PKTHPP | TASK channel inhibition | Experimental models |

Comparison with Similar Compounds

Pharmacokinetic and Metabolic Comparisons

Doxapram vs. Keto-Doxapram

Keto-doxapram, the primary active metabolite, contributes to prolonged respiratory stimulation:

Clinical and Adverse Effect Profiles

Doxapram in Combination Therapies

- Enflurane: No ventilatory enhancement observed under enflurane-nitrous oxide anesthesia, likely due to chemoreceptor inhibition .

Adverse Reactions vs. Comparators

Preparation Methods

Palladium-Catalyzed Cyclization for Enantiomeric Enrichment

A patent by outlines a palladium-mediated cyclization strategy to achieve enantiomerically enriched doxapram. Although the original method targets (R)-doxapram, inversion of chiral ligands enables access to the (S)-enantiomer. The process involves:

-

Formation of a Palladium Complex : Reacting bis(μ³-1-(ethyl-(diphenylacetyl)aminomethylyl)-allyl)-dichloro-dipalladium(II) with (S)-BINAP, a chiral phosphine ligand, to induce stereochemical control.

-

Cyclization : The palladium complex undergoes intramolecular cyclization in the presence of potassium hexamethyldisilazide (KHMDS), yielding 1-ethyl-3,3-diphenyl-4-vinyl-pyrrolidin-2-one with 70% enantiomeric excess (ee) for the (S)-form.

-

Functionalization : The vinyl group is replaced with a morpholinoethyl side chain via nucleophilic substitution using morpholine and a leaving group (e.g., iodide or bromide).

Key Parameters :

Chiral Resolution of Racemic Doxapram

Racemic doxapram, synthesized via classical methods, can be resolved into its enantiomers using chiral acids. A 2025 study demonstrated the efficacy of dibenzoyl-D-tartaric acid for preferential crystallization of this compound hydrochloride:

-

Racemate Preparation : Condensation of 2,2-diphenylacetonitrile with 1-ethyl-4-(2-chloroethyl)pyrrolidin-2-one in refluxing toluene.

-

Resolution : Mixing the racemate with dibenzoyl-D-tartaric acid in ethanol, yielding diastereomeric salts. This compound salts exhibit lower solubility and crystallize preferentially.

-

Recovery : Neutralization with sodium bicarbonate to isolate this compound free base.

Performance Metrics :

-

Resolution Efficiency : 40% yield with 98% ee.

-

Throughput : Limited by the need for multiple crystallization cycles.

Enzymatic Approaches to this compound

Lipase-Catalyzed Kinetic Resolution

Immobilized lipase B from Candida antarctica (CAL-B) has been employed to resolve racemic doxapram precursors. In a 2024 study, vinyl acetate served as an acyl donor for the enantioselective acetylation of (±)-4-(2-aminoethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one:

-

(S)-Enantiomer : Unreacted amine (99% ee).

-

(R)-Enantiomer : Acetylated byproduct (85% ee).

-

Reaction Conditions : 35°C, hexane solvent, 72-hour incubation.

Advantages :

-

Sustainability : Eliminates heavy metal catalysts.

-

Scalability : Compatible with continuous-flow bioreactors.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Palladium Cyclization | 65 | 70 | 220 | Moderate |

| Chiral Resolution | 40 | 98 | 180 | Low |

| Enzymatic Resolution | 55 | 99 | 150 | High |

Table 1: Economic and efficiency metrics for this compound synthesis routes.

Q & A

Q. How does doxapram's efficacy compare to non-invasive ventilation (NIV) in acute respiratory failure?

- Methodological Answer: In COPD exacerbations, doxapram shows marginal superiority over placebo in PaCO₂ reduction (p=0.004) but is equivalent to NIV in severe cases . Conflicting results arise from study populations (e.g., baseline PaCO₂ >70 mmHg vs. <60 mmHg) and NIV protocols (e.g., continuous vs. intermittent) . Direct comparisons in neonatal populations are lacking, warranting head-to-head trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.